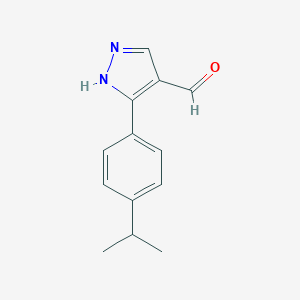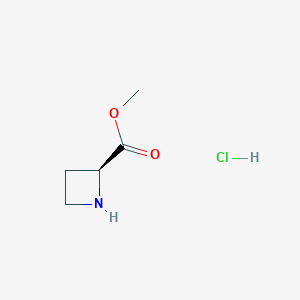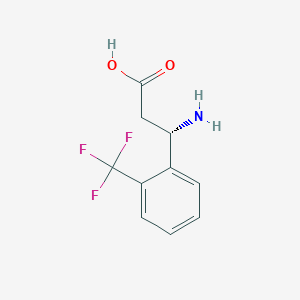
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a phenylalanine derivative . It has the molecular formula C10H10F3NO2 . This compound is also known by several other names, including 3-Trifluoromethyl-L-Phenylalanine and L-3-Trifluoromethylphenylalanine .
Molecular Structure Analysis
The molecular weight of this compound is 233.19 g/mol . The IUPAC name is (2 S )-2-amino-3- [3- (trifluoromethyl)phenyl]propanoic acid . The InChI string representation of the molecule is InChI=1S/C10H10F3NO2/c11-10 (12,13)7-3-1-2-6 (4-7)5-8 (14)9 (15)16/h1-4,8H,5,14H2, (H,15,16)/t8-/m0/s1 . The canonical SMILES representation is C1=CC (=CC (=C1)C (F) (F)F)CC (C (=O)O)N .
Scientific Research Applications
Biocatalysis in Pharmaceutical Intermediates
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, as a β-amino acid, is significant in pharmaceutical intermediates, particularly in chiral catalysis for enantiopure compound preparation. Methylobacterium oryzae demonstrates high enantioselective activity for producing this acid, showcasing its potential in asymmetric biocatalysis and pharmaceutical applications (Li et al., 2013).
Material Science and Polymer Technology
In material science, derivatives of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid can be used in the development of polymers with specific properties. For instance, it plays a role in the modification of polyvinyl alcohol/acrylic acid hydrogels, leading to polymers with enhanced thermal stability and potential medical applications (Aly & El-Mohdy, 2015).
Synthetic Chemistry and Drug Development
The synthesis of enantiomerically pure forms of this compound, such as through asymmetric transformation of its racemic N-phthaloyl derivative, is a key area of research. This synthesis is critical for the development of chiral intermediates used in various pharmaceuticals (Calmès & Escale, 1998).
Development of Chiral Intermediates
This compound is used as a chiral intermediate in the synthesis of antidepressant drugs. For instance, Saccharomyces cerevisiae reductase exhibits high enantioselectivity in producing (S)-3-chloro-1-phenyl-1-propanol, a related compound, demonstrating its relevance in synthesizing chiral intermediates for pharmaceuticals (Choi et al., 2010).
Environmental Sustainability
In green chemistry, derivatives like phloretic acid, related to (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, are explored as sustainable alternatives in polymer and material synthesis. This approach emphasizes the compound's role in developing environmentally sustainable materials (Trejo-Machin et al., 2017).
Mechanism of Action
Target of Action
It is known to be a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes, including protein synthesis.
Mode of Action
As a phenylalanine derivative, it may interact with biological systems in a manner similar to phenylalanine. Phenylalanine is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As a phenylalanine derivative, it may have similar effects, such as influencing hormone secretion and enhancing mental performance .
properties
IUPAC Name |
(3S)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKROQQTKYAUJB-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CC(=O)O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366176 |
Source


|
| Record name | (3S)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
755749-11-2 |
Source


|
| Record name | (3S)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


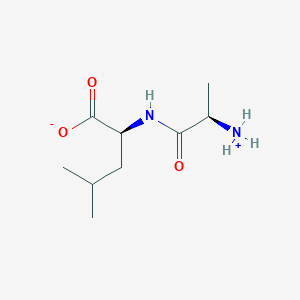

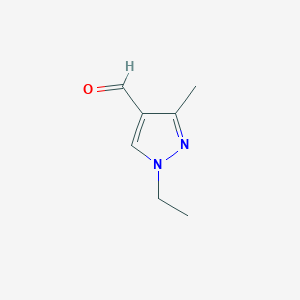

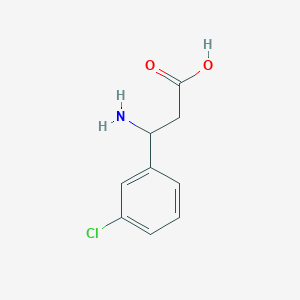
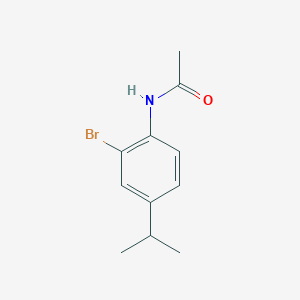
![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)

